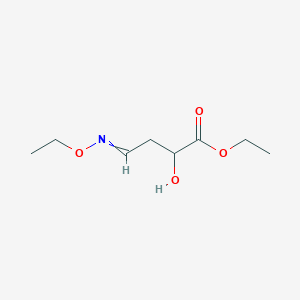
Ethyl 4-(ethoxyimino)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(ethoxyimino)-2-hydroxybutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an ethoxyimino group and a hydroxybutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate typically involves the esterification of 4-(ethoxyimino)-2-hydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethoxyimino)-2-hydroxybutanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid under reflux conditions.
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 4-(ethoxyimino)-2-hydroxybutanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(ethoxyimino)-2-hydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness
Ethyl 4-(ethoxyimino)-2-hydroxybutanoate is unique due to its ethoxyimino group, which imparts distinct chemical properties and potential biological activities not found in simpler esters like ethyl acetate or methyl butyrate .
Properties
CAS No. |
61703-33-1 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 4-ethoxyimino-2-hydroxybutanoate |
InChI |
InChI=1S/C8H15NO4/c1-3-12-8(11)7(10)5-6-9-13-4-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
PEDFPPFIXAXBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=NOCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


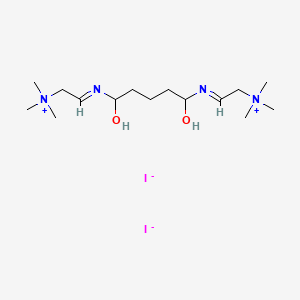
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
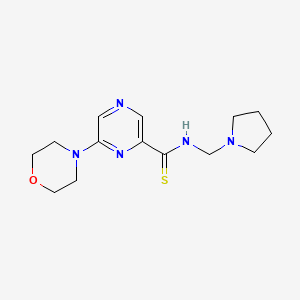
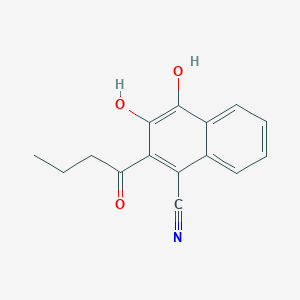
![2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane](/img/structure/B14554070.png)
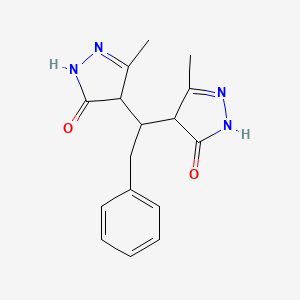
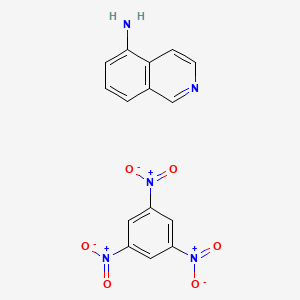
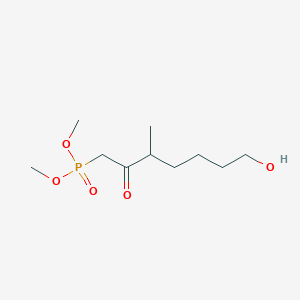
![Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol](/img/structure/B14554099.png)
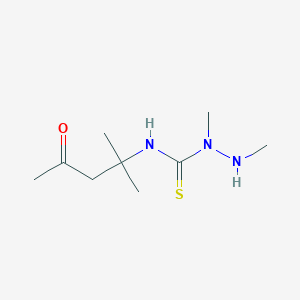
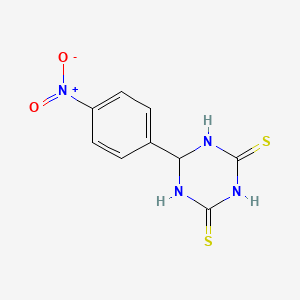
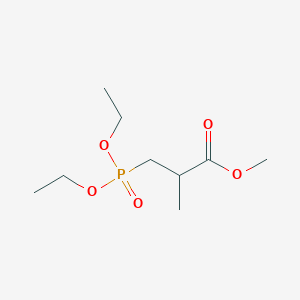
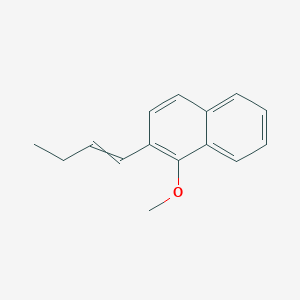
![2,2'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14554113.png)
